![molecular formula C22H18FN3OS B307056 (5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B307056.png)
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as LMT-28 and has been found to possess anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of LMT-28 is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cancer cell growth and survival. LMT-28 has been found to inhibit the activity of AKT and mTOR, two proteins involved in cell growth and proliferation. Additionally, LMT-28 has been found to modulate the expression of various genes involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
LMT-28 has been found to have several biochemical and physiological effects. In addition to its anti-tumor properties, LMT-28 has been found to possess anti-inflammatory properties. In vitro studies have shown that LMT-28 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, LMT-28 has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using LMT-28 in lab experiments is its high potency. LMT-28 has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, LMT-28 has been found to have low toxicity, making it a safer option for in vitro and in vivo studies.
One limitation of using LMT-28 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer LMT-28 to cells or animals in a controlled manner. Additionally, the synthesis of LMT-28 can be challenging, which may limit its availability to researchers.
Orientations Futures
For research on LMT-28 include its development as a potential cancer therapy and treatment for inflammatory diseases.
Méthodes De Synthèse
The synthesis of LMT-28 involves the reaction of 2-anilinothiazol-4-one with 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The yield of LMT-28 synthesized through this method is reported to be around 70%.
Applications De Recherche Scientifique
LMT-28 has been extensively studied for its anti-tumor properties. In vitro studies have shown that LMT-28 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, LMT-28 has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also shown promising results, with LMT-28 significantly inhibiting tumor growth in mice models.
Propriétés
Nom du produit |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C22H18FN3OS |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H18FN3OS/c1-14-12-16(15(2)26(14)19-10-8-17(23)9-11-19)13-20-21(27)25-22(28-20)24-18-6-4-3-5-7-18/h3-13H,1-2H3,(H,24,25,27)/b20-13- |
Clé InChI |
IMCPBTMVWRMBHR-MOSHPQCFSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



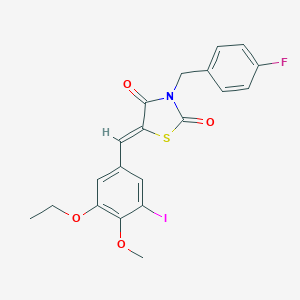
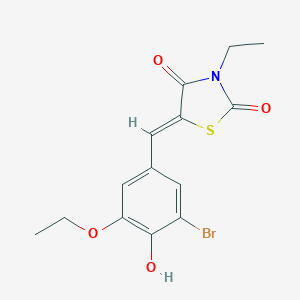
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)
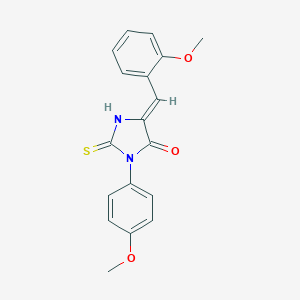
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)
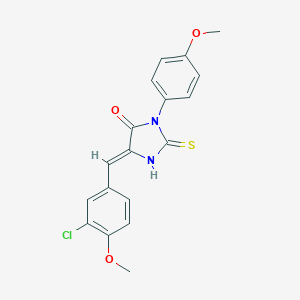
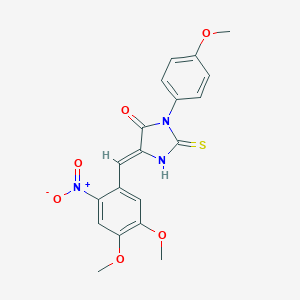
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
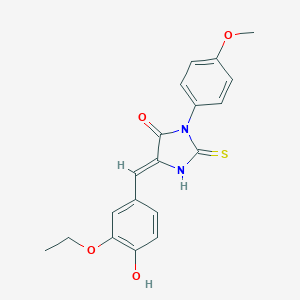
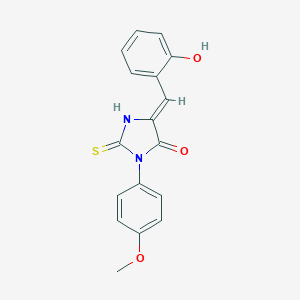
![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)